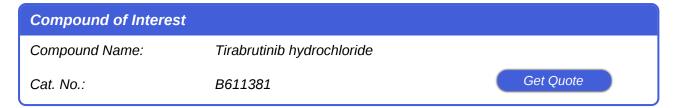


# Preclinical Pharmacokinetics of Tirabrutinib Hydrochloride in Rodents: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of **Tirabrutinib hydrochloride** (also known as ONO-4059 and GS-4059), a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is curated from publicly available scientific literature and is intended to support researchers and professionals in the field of drug development.

# **Executive Summary**

Tirabrutinib is an orally administered small molecule that has undergone preclinical evaluation in rodent models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. In vitro studies using rat liver microsomes indicate that the metabolic pathways of Tirabrutinib include amide hydrolysis, O-dealkylation, mono-oxygenation, di-oxygenation, and glutathione (GSH) conjugation.[1] Notably, the metabolic profile in rats shows a closer resemblance to that in humans compared to dogs, suggesting rats are a suitable species for toxicological assessments.[1] In vivo studies in Sprague-Dawley (SD) rats have provided initial insights into the pharmacokinetic parameters of Tirabrutinib.

# **Quantitative Pharmacokinetic Data**

The following tables summarize the available quantitative preclinical pharmacokinetic data for Tirabrutinib in rodents. It is important to note that comprehensive public data on dose escalation studies and pharmacokinetics in other rodent species such as mice are limited.



Table 1: Pharmacokinetic Parameters of Tirabrutinib in Sprague-Dawley Rats Following Oral Administration

Parameter	Value	Species/Strain	Dosage	Source
Tmax (Time to Maximum Concentration)	2 hours	Sprague-Dawley Rat	Not Specified	[1]
Unbound Brain- to-Plasma Concentration Ratio	8.5%	Sprague-Dawley Rat	Not Specified	[1]

Note: Comprehensive data on Cmax, AUC, half-life, and bioavailability from this specific study were not publicly available.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical pharmacokinetic studies of Tirabrutinib in rodents are not fully disclosed in the public literature. However, based on related studies and standard practices, the following methodologies are likely employed.

## In Vitro Metabolism Studies

The metabolic profile of Tirabrutinib has been investigated using liver microsomes from various species.

- Objective: To identify the primary metabolic pathways of Tirabrutinib.
- Methodology:
  - Tirabrutinib is incubated with liver microsomes from rats, dogs, and humans at 37°C.[1]
  - To trap reactive metabolites, glutathione (GSH) is included in the incubation mixture.
  - Samples are analyzed using ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS) to identify and characterize the



metabolites based on their exact masses, product ions, and retention times.[1]

### In Vivo Pharmacokinetic Studies in Rats

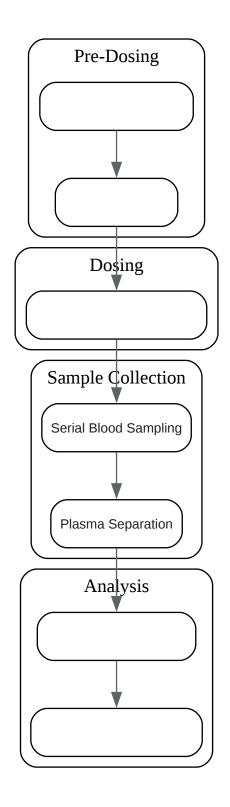
Pharmacokinetic studies in rats are crucial for determining the in vivo behavior of a drug candidate.

- Animal Model: Sprague-Dawley (SD) rats are a commonly used strain for pharmacokinetic studies.
- Drug Administration: Tirabrutinib is typically administered orally. The formulation and vehicle are critical details that are not consistently reported.
- Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.
- Bioanalytical Method: The concentration of Tirabrutinib in plasma samples is determined
  using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry
  (UPLC-MS/MS) method.[2][3][4] This method offers high sensitivity and selectivity for
  quantifying the drug in a complex biological matrix.

# Visualizations: Workflows and Pathways Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in rodents.





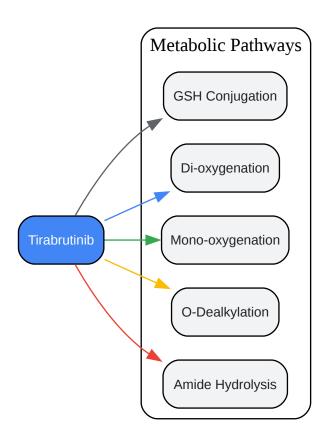
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Caption: A typical workflow for a preclinical pharmacokinetic study in rodents.



## **Metabolic Pathways of Tirabrutinib**

This diagram outlines the identified metabolic pathways of Tirabrutinib based on in vitro studies.



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Caption: Identified metabolic pathways of Tirabrutinib.

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